2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, kinetics, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications
Stability in CO2 Capture Solutions
- The stability of amine solutions, including those related to 2-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride, plays a crucial role in CO2 capture technologies. Research indicates that certain amine blends demonstrate significant resistance to thermal and oxidative degradation, which is essential for industrial applications in CO2 capture. Specifically, the study of Bougie and Iliuta (2014) found that the addition of Piperazine to certain amine solutions can reduce oxidative degradation, suggesting that specific amine combinations could offer improved performance for CO2 absorption processes in industrial settings (Bougie & Iliuta, 2014).
Characterization for CO2 Capture
- The characterization of amine blends, including Piperazine and 2-Aminomethylpropanol, for CO2 capture highlights the potential of these solutions in enhancing the efficiency of the CO2 absorption process. Li et al. (2013) conducted experiments to evaluate the performance of these blends in terms of CO2 solubility, mass transfer rates, and thermal stability. The results indicate that specific blends could offer low viscosity and high CO2 absorption rates, making them viable options for improving CO2 capture technologies (Li et al., 2013).
Degradation Resistance
- The resistance of aqueous piperazine solutions to degradation, a component related to the chemical family of the compound , is critical for the long-term use of these solvents in CO2 capture processes. Freeman, Davis, and Rochelle (2010) found that piperazine solutions exhibit remarkable resistance to thermal degradation and oxidation, significantly more so than other amines tested. This property could allow for the use of higher temperatures and pressures in CO2 stripping processes, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).
Thermodynamic Properties and CO2 Solubility
- Understanding the thermodynamic properties and CO2 solubility of amines, including those structurally related to this compound, is essential for optimizing CO2 capture processes. Hamborg and Versteeg (2009) conducted studies to determine the dissociation constants and thermodynamic properties of various amines, providing valuable insights into how these properties impact the efficiency of CO2 absorption. Such research is fundamental for designing more effective CO2 capture solvents (Hamborg & Versteeg, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYTSZSPQFJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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